molecular formula C18H18FN3O3 B5876379 (2-FLUOROPHENYL)[4-(4-NITROBENZYL)PIPERAZINO]METHANONE

(2-FLUOROPHENYL)[4-(4-NITROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5876379
M. Wt: 343.4 g/mol
InChI Key: WDMDHGKWYRBSJV-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone is a complex organic compound that features a fluorophenyl group, a nitrobenzyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-nitrobenzyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The piperazine ring, in particular, is known to interact with neurotransmitter receptors, which could make this compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-17-4-2-1-3-16(17)18(23)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMDHGKWYRBSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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